Benzamide, 5-chloro-2-hydroxy-3-methyl-

Description

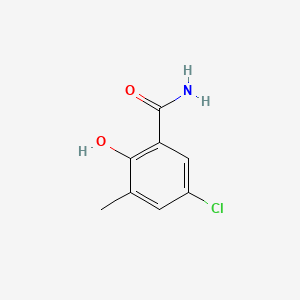

5-Chloro-2-hydroxy-3-methylbenzamide is a substituted benzamide derivative characterized by a chloro group at position 5, a hydroxyl group at position 2, and a methyl group at position 3 on the benzene ring. Substituted benzamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects, often modulated by substituent positions and functional groups .

Properties

CAS No. |

40912-84-3 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-3-methylbenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |

InChI Key |

CDUYYXSMTAZNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Methylation of Benzoic Acid Derivatives

One robust method involves starting from toluene or substituted benzoic acids, followed by oxidation, chlorination, and methyl substitution steps.

- Oxidation : Toluene is oxidized to benzoic acid under the catalytic action of N-hydroxyphthalimide and cobalt acetylacetonate in a high-pressure autoclave with oxygen, at 30–50 °C and 3–5 MPa pressure for 1–2 hours.

- Chlorination : The benzoic acid solution is treated with chlorine gas in glacial acetic acid at 30–40 °C for 3–4 hours to yield 3,5-dichlorobenzoic acid.

- Methylation : A Grignard reagent is used to selectively substitute the chlorine at the 3-position with a methyl group, producing 3-methyl-5-chlorobenzoic acid.

This sequence achieves high regioselectivity and yields, with reported overall yields above 92%, which is significantly higher than older methods (~84%).

Nitration and Reduction to Amino Intermediate

- Nitration : The 3-methyl-5-chlorobenzoic acid is nitrated using nitric acid under concentrated sulfuric acid catalysis to introduce a nitro group at the 2-position, yielding 2-nitro-3-methyl-5-chlorobenzoic acid.

- Reduction : Catalytic hydrogenation reduces the nitro group to an amino group, forming 2-amino-3-methyl-5-chlorobenzoic acid, a key intermediate for amidation.

Amidation to Form Benzamide

- Coupling Agents : The amino acid intermediate is activated by N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.

- Amidation : Reaction with methylamine yields the target benzamide, 5-chloro-2-hydroxy-3-methylbenzamide.

This method is simple, operationally straightforward, and yields the benzamide with high purity and efficiency.

Experimental Data Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | Toluene, N-hydroxyphthalimide, Co acetylacetonate, O2 | 30–50 | 1–2 h | - | High pressure (3–5 MPa) |

| Chlorination | Cl2 gas, Glacial acetic acid | 30–40 | 3–4 h | - | Controlled Cl2 flow rate |

| Methylation (Grignard) | Grignard reagent | - | - | - | Selective substitution at 3-position |

| Nitration | HNO3, H2SO4 | - | - | - | Introduces nitro group at 2-position |

| Catalytic Hydrogenation | Pd/C or other catalyst | - | - | - | Reduces nitro to amino group |

| Amidation | DIC, HOBt, methylamine | - | - | >92 | High yield amidation |

Research Findings and Notes

- The use of catalytic oxidation with N-hydroxyphthalimide and cobalt acetylacetonate is a modern and efficient method to prepare benzoic acid derivatives from toluene, improving yield and selectivity.

- Chlorination under controlled temperature and chlorine flow ensures regioselective substitution without over-chlorination.

- The Grignard methylation step is critical for introducing the methyl group at the 3-position while preserving the 5-chloro substituent.

- Amidation via carbodiimide coupling agents offers mild conditions and high yields, avoiding harsh reagents.

- Alternative esterification and acidolysis routes provide options for synthesizing related benzamide derivatives with high stereochemical purity.

- Crystallographic studies confirm the structure and purity of synthesized 5-chloro-2-hydroxybenzamides, supporting the reliability of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions

Major Products Formed:

Substitution Reactions: Substituted benzamides with various functional groups.

Oxidation Reactions: Quinones or other oxidized derivatives.

Reduction Reactions: Amines or other reduced products

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxy-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anti-inflammatory properties .

Industry: In the industrial sector, 5-Chloro-2-hydroxy-3-methylbenzamide is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 5-chloro-2-hydroxy-3-methylbenzamide (inferred structure) with key analogs from the evidence, focusing on molecular features, synthesis, and properties:

Key Comparative Observations

Substituent Effects on Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (LogP inferred from molar mass and substituents) likely increases membrane permeability compared to the methyl-substituted analog .

- Hydrogen Bonding: The amino group in N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide enhances solubility in polar solvents, contrasting with the hydrophobic 3,5-dimethylphenyl group in ’s compound .

Structural-Activity Relationships (SAR)

- Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (Rip-B, Rip-D) exhibit higher melting points than hydroxylated derivatives, likely due to reduced intermolecular hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-hydroxy-3-methylbenzamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include palladium-catalyzed hydrogenation (e.g., Pd/C, H₂ in MeOH, 18 hours) to reduce intermediates, followed by amidation using methyl 3-(chlorocarbonyl)propanoate in anhydrous CH₂Cl₂ with pyridine as a base . Protecting groups like TIPSCl (triisopropylsilyl chloride) may be employed to prevent hydroxyl group interference during subsequent reactions. Reaction time (1–18 hours), solvent polarity, and temperature control (room temperature) are critical for minimizing by-products and maximizing yield.

Q. Which analytical techniques are essential for characterizing structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3 vs. C4) via coupling patterns (e.g., meta-coupling for chloro groups) and deshielding effects.

- IR Spectroscopy : Confirms hydroxyl (~3200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups. For related compounds like 5-chloro-2-hydroxybenzaldehyde, IR data (e.g., aldehyde C=O at ~1700 cm⁻¹) can guide interpretations .

- HPLC-UV : Validates purity using a C18 column with acetonitrile/water gradients.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers assess solubility and stability for experimental design?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and aqueous buffers (pH 4–9) to determine optimal solvents for biological assays. The hydroxyl group enhances water solubility, while the chloro and methyl groups increase lipophilicity.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the phenolic hydroxy group’s photosensitivity. Use inert atmospheres (N₂) during storage to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions (chloro, hydroxy, methyl) influence biological activity, and what computational tools validate these effects?

- Methodological Answer :

- Hydroxy Group : Facilitates hydrogen bonding with target proteins (e.g., enzyme active sites). Replace with methoxy to assess H-bonding necessity.

- Chloro Group : Enhances electron-withdrawing effects, altering electronic distribution. Compare activity of 5-chloro vs. 4-chloro analogues.

- Methyl Group : Introduces steric hindrance; molecular dynamics simulations (e.g., GROMACS) predict conformational effects.

- QSAR Modeling : Use Hammett σ constants and molecular docking (AutoDock Vina) to correlate substituent effects with activity trends .

Q. What strategies optimize low yields in the final amidation step?

- Methodological Answer :

- Reagent Purity : Use freshly distilled acid chlorides to avoid hydrolysis.

- Microwave Assistance : Reduce reaction time (30 minutes at 50°C) while maintaining yield.

- Workup : Quench with ice-cold HCl to precipitate crude product, followed by flash chromatography (silica gel, hexane:EtOAc 4:1) .

Q. How can structural isomers (e.g., methyl at C3 vs. C4) be differentiated spectroscopically?

- Methodological Answer :

- NOESY NMR : Detects spatial proximity between methyl protons and adjacent aromatic protons.

- ¹³C NMR : C3-methyl causes distinct deshielding of C2 and C4 due to steric effects.

- X-ray Crystallography : Definitive confirmation if single crystals are obtainable .

Q. What experimental designs evaluate antitumor activity, and how are mechanisms probed?

- Methodological Answer :

- In Vitro Assays :

- MTT Assay : Test cytotoxicity across cancer lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Apoptosis Markers : Western blot for caspase-3 cleavage and PARP inactivation.

- Target Identification : Surface plasmon resonance (SPR) screens binding to HDACs or topoisomerases. Include negative controls (e.g., methyl-removed analogues) .

Q. How should contradictory biological data between studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (cell line authenticity via STR profiling, DMSO concentration ≤0.1%).

- Reproducibility : Replicate experiments under standardized protocols (CLSI guidelines).

- Metabolite Screening : LC-MS/MS identifies active metabolites that may explain inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.